molecular formula C19H16ClNO2 B1532102 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-68-5

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1532102
CAS No.: 1160264-68-5
M. Wt: 325.8 g/mol
InChI Key: PBOWAROGKKRRDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid.

    Reagent: Thionyl chloride (SOCl2).

    Reaction Conditions: Reflux for several hours.

    Product: this compound.

Chemical Reactions Analysis

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

      Reagents: Amines, alcohols, thiols.

      Conditions: Typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

      Products: Amides, esters, thioesters.

  • Hydrolysis: : The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid.

      Reagents: Water or aqueous base (e.g., NaOH).

      Conditions: Room temperature or slightly elevated temperatures.

      Products: 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid.

Scientific Research Applications

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of protein interactions and modifications due to its ability to form stable conjugates with proteins.

    Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of oncology.

    Industry: It is used in the production of specialty chemicals and materials for research purposes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, peptides, or other molecules. This reactivity makes it useful for labeling and modifying biomolecules in proteomics research.

Comparison with Similar Compounds

2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride can be compared with other carbonyl chloride-containing compounds, such as:

    Benzoyl chloride: Similar in reactivity but lacks the quinoline and isopropoxyphenyl groups, making it less specific for certain applications.

    4-Chlorobenzoyl chloride: Contains a chlorine atom on the benzene ring, which can influence its reactivity and applications.

    2-(3-Methoxyphenyl)quinoline-4-carbonyl chloride: Similar structure but with a methoxy group instead of an isopropoxy group, which can affect its reactivity and solubility.

The uniqueness of this compound lies in its specific structure, which combines the quinoline ring with an isopropoxyphenyl group, providing distinct reactivity and applications in research.

Properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(20)22)15-8-3-4-9-17(15)21-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWAROGKKRRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195201
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-68-5
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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